molecular formula C14H17N3O4S B13749380 Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- CAS No. 116758-62-4

Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B13749380
CAS No.: 116758-62-4
M. Wt: 323.37 g/mol
InChI Key: PMQLQSBNIJQMIV-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is a 1,3,4-thiadiazole derivative featuring an acetamide moiety at position 2 and a 4-ethoxy-3,5-dimethoxyphenyl substituent at position 5 of the heterocyclic ring.

Key structural features:

  • 1,3,4-Thiadiazole core: Known for metabolic stability and π-π stacking interactions in drug-receptor binding .
  • Acetamide linkage: Facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors .

Properties

CAS No.

116758-62-4

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H17N3O4S/c1-5-21-12-10(19-3)6-9(7-11(12)20-4)13-16-17-14(22-13)15-8(2)18/h6-7H,5H2,1-4H3,(H,15,17,18)

InChI Key

PMQLQSBNIJQMIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides with Carboxylic Acid Derivatives

  • Key Reaction: Condensation of thiosemicarbazide derivatives with carboxylic acids, acid chlorides, or esters leads to the formation of 1,3,4-thiadiazole rings through intramolecular cyclization.
  • Typical Conditions: Heating under reflux in acidic or dehydrating conditions (e.g., polyphosphoric acid, phosphorus oxychloride) promotes ring closure.
  • Example: A thiosemicarbazide bearing the substituted phenyl group (4-ethoxy-3,5-dimethoxyphenyl) is reacted with acetic anhydride or acetyl chloride to introduce the acetamide moiety at the 2-position during or after cyclization.

Alternative Methods: Oxidative Cyclization and Use of Lawesson’s Reagent

  • Oxidative cyclization of hydrazide-thioamide intermediates can also yield the thiadiazole ring.
  • Lawesson’s reagent and related sulfurizing agents facilitate the formation of thiadiazole rings from appropriate precursors.

Specific Preparation Routes for Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-

While direct literature data on this exact compound’s synthesis is scarce, the following inferred methods are consistent with established synthetic protocols for closely related 1,3,4-thiadiazole acetamide derivatives:

Stepwise Synthesis

Step Reagents & Conditions Description
1. Preparation of substituted thiosemicarbazide Reaction of 4-ethoxy-3,5-dimethoxybenzoyl hydrazide with thiocarbonyl reagents Formation of thiosemicarbazide intermediate bearing the substituted phenyl group
2. Cyclization to thiadiazole Heating with acetic anhydride or acetyl chloride under reflux Intramolecular cyclization to form the 1,3,4-thiadiazole ring and simultaneous introduction of the acetamide group
3. Purification Recrystallization or chromatography Isolation of pure acetamide-substituted thiadiazole compound

One-Pot Synthesis Variations

  • Some synthetic strategies employ one-pot reactions where the thiosemicarbazide intermediate is generated in situ and immediately cyclized with acylating agents to yield the target compound.
  • Catalysts such as iodine, bromine, or Lewis acids may be used to facilitate cyclization.

Analytical and Characterization Techniques

Research Discoveries and Applications Related to the Compound Class

  • 1,3,4-Thiadiazole derivatives with acetamide substitution have shown promising biological activities, including anticancer and antimicrobial effects.
  • Structural modifications on the phenyl ring (e.g., ethoxy and methoxy groups) influence the compound’s pharmacological profile and synthetic accessibility.
  • The acetamide moiety contributes to hydrogen bonding interactions, enhancing biological target affinity.

Summary Table: Preparation Methods Overview

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of thiosemicarbazide with acetic anhydride Substituted thiosemicarbazide, acetic anhydride Heat, reflux Efficient ring formation, simultaneous acetamide introduction Requires preparation of thiosemicarbazide intermediate
One-pot synthesis Substituted hydrazide, thiocarbonyl reagent, acylating agent Catalysts (I2, Br2), heat Streamlined, fewer purification steps Reaction optimization needed for yield and selectivity
Oxidative cyclization Hydrazide-thioamide intermediates Oxidants, dehydrating agents Alternative route to thiadiazole May require harsh conditions

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine derivative.

Reaction Conditions Reagents Product Notes
Acidic hydrolysis (HCl, reflux)6M HCl, 100°C, 4hN-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amine Confirmed via analogous thiadiazole acetamide hydrolysis studies .
Basic hydrolysis (NaOH, ethanol)2M NaOH, 70°C, 2hSodium acetate + thiadiazol-2-amine derivativeRequires anhydrous conditions to avoid side reactions .

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits reactivity at the sulfur atom and nitrogen positions, enabling electrophilic substitutions.

Reaction Reagents Product Mechanistic Insight
Halogenation (Chlorination)Cl₂, FeCl₃ (catalyst)2-Chloro-5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazole Occurs at the electron-deficient C2 position .
NitrationHNO₃/H₂SO₄, 0–5°C5-(4-ethoxy-3,5-dimethoxyphenyl)-2-nitro-1,3,4-thiadiazole Limited by steric hindrance from the phenyl substituent .

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing thiadiazole ring activates the para-methoxy/ethoxy phenyl group for nucleophilic substitution.

Reaction Reagents Product Conditions
Methoxy Group ReplacementKNH₂, NH₃(l), −33°C5-(4-ethoxy-3-hydroxy-5-methoxyphenyl)-1,3,4-thiadiazol-2-yl acetamide Demethylation occurs selectively at the meta-methoxy group .
Ethoxy Group AminationNH₃, CuCl₂, 120°C5-(4-amino-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl acetamide Requires high-pressure conditions .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring act as Lewis bases, forming complexes with transition metals.

Metal Ion Ligand Site Complex Structure Application
Cu(II)Thiadiazole S/N atoms[Cu(C₁₄H₁₆N₃O₄S)Cl₂]·H₂O Catalytic activity in oxidation reactions .
Pd(II)Thiadiazole N atomsPd(C₁₄H₁₆N₃O₄S)(PPh₃)₂ Suzuki-Miyaura coupling catalysis .

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets are mediated by its functional groups:

  • Hydrogen Bonding : The acetamide NH and carbonyl groups form hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase) .

  • π-π Stacking : The methoxy/ethoxy-substituted phenyl ring engages in hydrophobic interactions with aromatic residues in proteins .

Oxidation of the Thiadiazole Ring

The sulfur atom in the thiadiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)1,3,4-Thiadiazole-2-sulfoxide acetamide RT, 12h, acetic acid65%
KMnO₄ (acidic)1,3,4-Thiadiazole-2-sulfone acetamide 60°C, 6h, H₂SO₄42%

Alkylation and Acylation

The secondary amine in the acetamide group can undergo alkylation or acylation under mild conditions.

Reaction Reagents Product Catalyst
MethylationCH₃I, K₂CO₃, DMFN-Methyl-N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide Phase-transfer
AcetylationAc₂O, pyridineN-Acetyl-N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide None

Limitations and Research Gaps

  • Direct experimental data for this specific compound are sparse, necessitating extrapolation from structural analogs .

  • Computational studies (e.g., DFT) are recommended to predict reaction pathways and regioselectivity.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C14H17N3O4S
  • Molecular Weight : 323.367 g/mol
  • IUPAC Name : N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

The structure includes a thiadiazole ring which is known for its diverse biological activities. The presence of ethoxy and dimethoxy groups contributes to the compound's lipophilicity and potential interaction with biological targets.

Biological Activities

Research indicates that compounds containing thiadiazole moieties often exhibit a range of biological activities including:

  • Antimicrobial Properties : Thiadiazole derivatives have been shown to possess significant antimicrobial activity against various pathogens. This suggests that Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- may be explored for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of cellular signaling pathways or direct interaction with DNA.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory mediators, indicating potential use in treating inflammatory diseases.

Applications in Medicinal Chemistry

Given its structural features and biological activities, Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- can be applied in:

  • Drug Development : The compound could serve as a lead structure for synthesizing new drugs targeting bacterial infections or cancer.
  • Pharmacological Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound could provide insights into its therapeutic potential and safety profile.

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material science:

  • Polymer Chemistry : The incorporation of thiadiazole into polymer matrices may enhance their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole-Acetamide Derivatives

The following table summarizes structurally related compounds and their properties:

Compound Name Substituents on Thiadiazole Melting Point (°C) Bioactivity (IC₅₀ or Efficacy) Key References
Target Compound : N-(5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide 4-Ethoxy-3,5-dimethoxyphenyl Not reported Hypothesized anticancer/antimicrobial
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Ethyl, p-tolylamino 179–181 IC₅₀ = 0.084 mM (MCF-7), 0.034 mM (A549)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 132–134 Not reported
Acetazolamide Sulfamoyl 258–259 (decomposes) Carbonic anhydrase inhibitor (IC₅₀ ~ 10⁻⁹ M)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio, 2-methoxyphenoxy 135–136 Not reported

Key Comparative Insights

Substituent Effects on Bioactivity
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-ethoxy-3,5-dimethoxyphenyl group provides electron-donating methoxy and ethoxy groups, which may enhance π-π interactions in hydrophobic binding pockets compared to electron-withdrawing groups like sulfamoyl in acetazolamide .
Impact on Physicochemical Properties
  • Melting Points : Bulky aromatic substituents (e.g., benzylthio in 5m) generally reduce melting points compared to polar groups like sulfamoyl in acetazolamide .
  • Lipophilicity : The ethoxy and methoxy groups in the target compound likely increase logP values, favoring passive diffusion across cellular membranes .

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is a notable example that has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is C18H27ClN4O4SC_{18}H_{27}ClN_{4}O_{4}S with a molar mass of approximately 430.95 g/mol. The structure incorporates a thiadiazole ring and an acetamide moiety which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Recent studies have indicated that compounds with a thiadiazole structure exhibit neuroprotective properties. For instance, derivatives similar to Acetamide showed significant protective effects on PC12 cells against oxidative stress induced by sodium nitroprusside (SNP) .

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro tests demonstrated that certain acetamide derivatives exhibited notable inhibitory effects against various microbial strains .

3. Carbonic Anhydrase Inhibition

The compound has been identified as a selective inhibitor of carbonic anhydrase II. This inhibition is essential in various physiological processes and has implications in treating conditions like glaucoma and epilepsy .

Case Studies and Research Findings

Several studies have investigated the biological activity of Acetamide derivatives:

Case Study 1: Neuroprotective Activity

A study synthesized several acetamide derivatives and tested their neuroprotective effects on PC12 cells. Among the tested compounds, one derivative showed a protective effect superior to that of edaravone, a known neuroprotective agent . The findings suggest potential applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various thiadiazole derivatives was assessed against gram-positive and gram-negative bacteria. Some compounds demonstrated significant antimicrobial activity, indicating their potential as new antibiotics .

Data Table: Biological Activities

Activity TypeCompound TestedResult
NeuroprotectionAcetamide derivative (similar structure)Better protection than edaravone
AntimicrobialThiadiazole derivativesSignificant inhibition against bacteria
Carbonic Anhydrase InhibitionAcetamide derivativeSelective inhibition observed

Q & A

Basic: What are the optimal synthetic routes for preparing Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 1,3,4-thiadiazol-2-amine derivative with an acylating agent (e.g., chloroacetyl chloride) under reflux in triethylamine or similar solvents. Key steps include:

  • Substrate preparation : Synthesis of the 5-aryl-1,3,4-thiadiazol-2-amine intermediate via cyclization of thiosemicarbazides with substituted phenyl groups .
  • Acylation : Refluxing with chloroacetyl chloride in triethylamine, monitoring reaction progress via TLC.
  • Purification : Recrystallization using pet-ether or ethanol to isolate the acetamide product.
    Optimization strategies : Adjust solvent polarity, use catalytic bases (e.g., K₂CO₃), or employ microwave-assisted synthesis to reduce reaction time and improve yields.

Advanced: How can researchers address challenges in multi-step synthesis, such as protecting group strategies for sensitive substituents (e.g., ethoxy or methoxy groups)?

Answer:
Protecting groups (e.g., trityl or acetyl) are critical for preserving reactive sites during synthesis. For example:

  • Trityl protection : Used to shield amino groups in indazole intermediates during acylation (as seen in multi-step protocols for analogous compounds) .
  • Selective deprotection : Acidic or basic hydrolysis (e.g., using HCl/THF or LiOH in THF/MeOH) to remove protecting groups post-reaction without disrupting ether linkages (ethoxy/methoxy) .
  • Monitoring : Use NMR (¹H/¹³C) and LC-MS to confirm protection/deprotection efficiency.

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm acetamide formation (e.g., carbonyl peaks at ~165–170 ppm) and aryl/thiadiazole proton environments .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths/angles and substituent orientations .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can crystallographic data resolve ambiguities in molecular conformation, especially with bulky substituents (e.g., 4-ethoxy-3,5-dimethoxyphenyl)?

Answer:

  • Twinned data refinement : Use SHELXL’s twin refinement tools to handle crystal twinning caused by steric hindrance from bulky groups .
  • Density functional theory (DFT) : Compare experimental crystallographic data with DFT-optimized geometries to validate conformations .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing packing .

Basic: How should researchers design biological activity studies (e.g., antifungal or herbicidal assays) for this compound?

Answer:

  • Target selection : Prioritize assays based on structural analogs (e.g., flufenacet, a herbicidal thiadiazole acetamide) .
  • In vitro protocols :
    • Antifungal : Broth microdilution assays against Candida spp., measuring minimum inhibitory concentrations (MICs) .
    • Herbicidal : Seed germination inhibition tests on Arabidopsis thaliana or Lolium perenne .
  • Controls : Include commercial standards (e.g., tebuthiuron for herbicidal activity) .

Advanced: What computational approaches (e.g., molecular docking, FEP) predict interactions with biological targets like NMDA receptors or fungal enzymes?

Answer:

  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for modifications to the thiadiazole or acetamide moieties .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., NMDA receptor’s allosteric sites) .
  • ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration (critical for CNS targets) .

Basic: How can contradictory bioactivity data (e.g., variable inhibition rates across studies) be reconciled?

Answer:

  • Structural analogs : Compare substituent effects (e.g., fluoro vs. methoxy groups) on activity .
  • Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell line/pathogen strain .
  • Dose-response curves : Calculate EC₅₀/IC₅₀ values to normalize potency metrics across studies .

Advanced: What strategies improve solubility and bioavailability for in vivo studies, given the compound’s hydrophobic aryl groups?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
  • Co-solvent systems : Use cyclodextrins or lipid-based formulations to enhance aqueous solubility .
  • Metabolic stability : Assess hepatic microsome stability to guide structural modifications (e.g., replacing labile ethers with stable thioethers) .

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